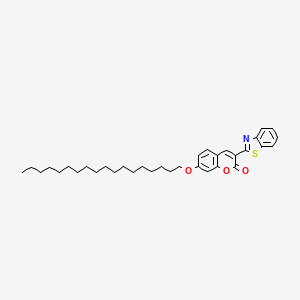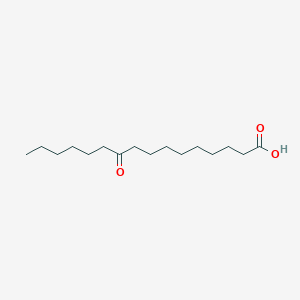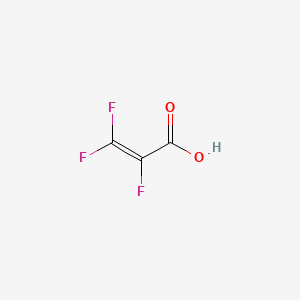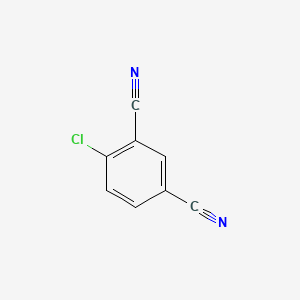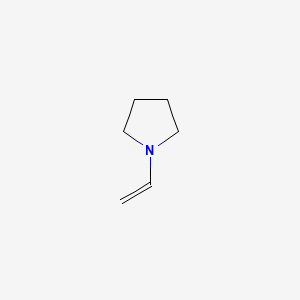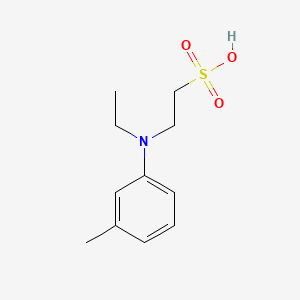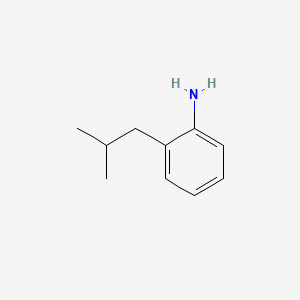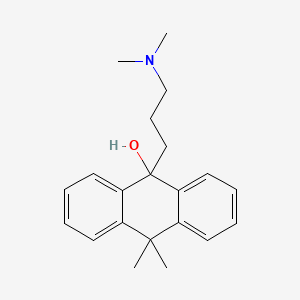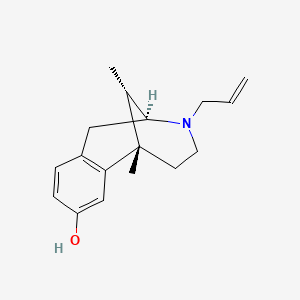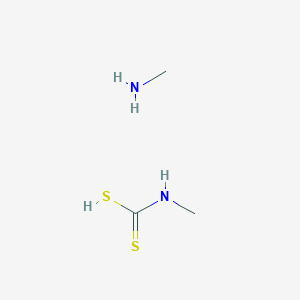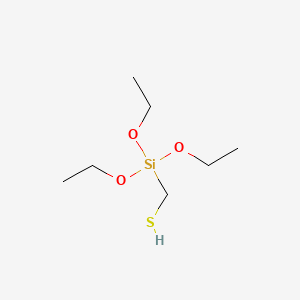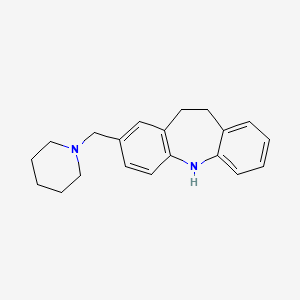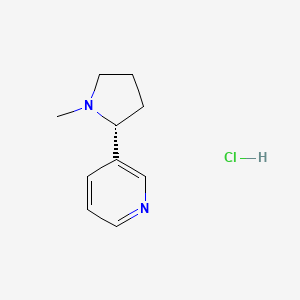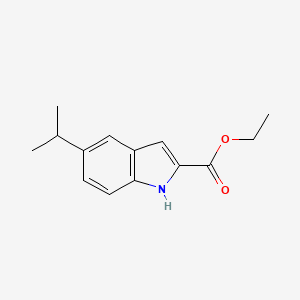
ethyl 5-isopropyl-1H-indole-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-isopropyl-1H-indole-2-carboxylate (EIPIC) is a synthetic molecule that has been gaining attention in scientific research circles in recent years. EIPIC is a derivative of indole, a naturally occurring aromatic compound found in many plants and animals. It has been studied for its potential applications in drug discovery, biochemistry, and physiological research.
Wissenschaftliche Forschungsanwendungen
Structural Optimization and Biological Evaluation
One study focused on the structural optimization and biological evaluation of 2-substituted 5-hydroxyindole-3-carboxylates, identifying potent inhibitors of human 5-lipoxygenase (5-LO), which is crucial in inflammatory and allergic disorders. A notable compound demonstrated significant anti-inflammatory therapeutic potential due to its high potency against 5-LO in various biological systems (E. Karg et al., 2009).
Synthetic Studies and Chemical Reactions
Another investigation delved into the Friedel-Crafts acylation of ethyl indole-2-carboxylate, revealing insights into the regioselective preparation of ethyl 3- and 5-acylindole-2-carboxylates. This study highlighted the influence of reaction conditions and reagents on product distribution, contributing to the field of synthetic organic chemistry (Y. Murakami et al., 1988).
Photoisomerisation and Fluorescence Studies
Research on the absorption and fluorescence spectra of ethyl-4,5-dihydro-5-oxo-2-aryl-4-(arylmethylidene)-(1H)pyrrole-3-carboxylate derivatives at various temperatures provided insights into their photoisomeric behavior. This work has implications for understanding the photophysical properties of indole derivatives in the development of optical materials and sensors (J. Vyňuchal et al., 2008).
Indole-phenol Bioisosterism
A study on the synthesis of a pyrrolo analogue of labetalol, an antihypertensive agent, demonstrated the potential of indole derivatives in medicinal chemistry. This compound showed significant activity in reducing blood pressure in hypertensive rats, indicating the therapeutic relevance of indole-based bioisosteres (A. Asselin et al., 1986).
Advanced Synthesis Techniques
The development of novel synthetic methodologies for indole derivatives, such as palladium-catalyzed imidoylative cyclization, highlights the ongoing innovation in the field. These techniques enable the efficient production of complex indole structures, which are valuable in pharmaceutical research and development (Shi Tang et al., 2017).
Eigenschaften
IUPAC Name |
ethyl 5-propan-2-yl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-17-14(16)13-8-11-7-10(9(2)3)5-6-12(11)15-13/h5-9,15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQITYGXVHXTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405835 | |
| Record name | ethyl 5-isopropyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-isopropyl-1H-indole-2-carboxylate | |
CAS RN |
881041-38-9 | |
| Record name | ethyl 5-isopropyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



